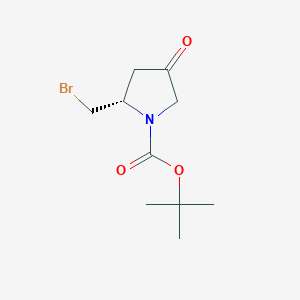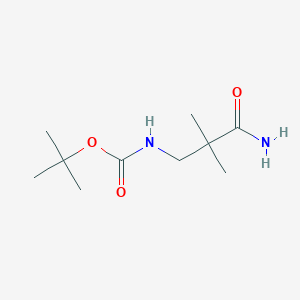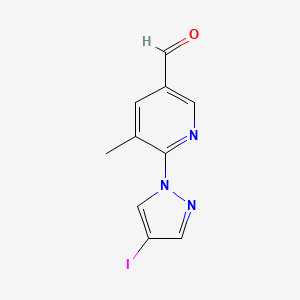
2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 3-methylpyridine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve overall efficiency.
化学反応の分析
Types of Reactions
2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or thiol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Carboxylic Acids and Aldehydes: Formed by the oxidation of the methyl group.
Sulfonyl Hydrides and Thiols: Formed by the reduction of the sulfonyl chloride group.
科学的研究の応用
2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, such as dyes and pigments, as well as in the formulation of advanced materials.
作用機序
The mechanism of action of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including small molecules and macromolecules, by forming covalent bonds with nucleophilic sites.
類似化合物との比較
Similar Compounds
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-(3-Methylpyridin-4-yl)ethane-1-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
3-Methylpyridine: The parent compound without the ethane-1-sulfonyl chloride group.
Uniqueness
2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and functionalized compounds.
特性
分子式 |
C8H10ClNO2S |
|---|---|
分子量 |
219.69 g/mol |
IUPAC名 |
2-(3-methylpyridin-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO2S/c1-7-6-10-4-2-8(7)3-5-13(9,11)12/h2,4,6H,3,5H2,1H3 |
InChIキー |
BHPCJYHHFMCFPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)CCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


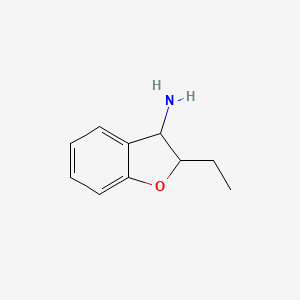
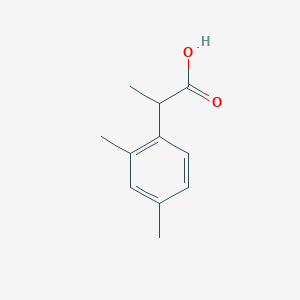
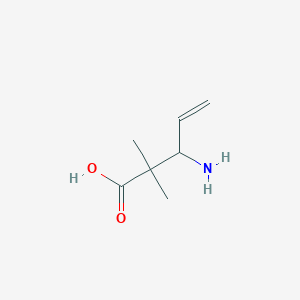

![3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13061431.png)
![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)
![2-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13061451.png)
![[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13061455.png)



